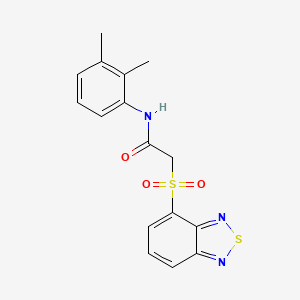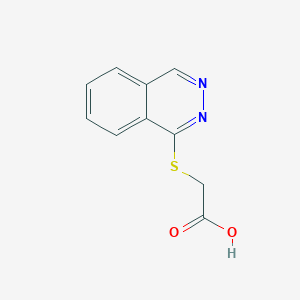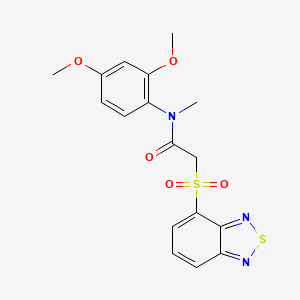
2-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(2,3-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is known for its unique structure, which includes a piperazine ring and a pyrazole ring, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of WAY-329596 involves multiple steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a series of reactions involving the appropriate starting materials.
Formation of the Pyrazole Intermediate: The pyrazole ring is prepared using a similar approach, involving the reaction of suitable precursors.
Coupling of Intermediates: The piperazine and pyrazole intermediates are then coupled together under specific reaction conditions to form the final compound, WAY-329596.
Industrial production methods for WAY-329596 are not widely documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
WAY-329596 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: WAY-329596 can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-329596 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: WAY-329596 is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of WAY-329596 involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
WAY-329596 can be compared with other similar compounds, such as:
- 2-Propen-1-one, 1-[4-(4-acetylphenyl)-1-piperazinyl]-3-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-, (2E)-
- 2-Propen-1-one, 1-[4-(4-acetylphenyl)-1-piperazinyl]-3-[1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-, (2E)-
These compounds share similar structural features but differ in the substituents on the phenyl ring. The uniqueness of WAY-329596 lies in its specific substitution pattern, which influences its chemical and biological properties .
Properties
Molecular Formula |
C16H15N3O3S2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C16H15N3O3S2/c1-10-5-3-6-12(11(10)2)17-15(20)9-24(21,22)14-8-4-7-13-16(14)19-23-18-13/h3-8H,9H2,1-2H3,(H,17,20) |
InChI Key |
OOOWEWZKHGGRCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CS(=O)(=O)C2=CC=CC3=NSN=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2-Phenylethoxy)-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815657.png)
![5-Chloro-3-(2-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815685.png)
![5-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815700.png)
![4-[(4-Bromobenzenesulfonamido)methyl]-N-cyclohexylbenzamide](/img/structure/B10815702.png)

![2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,6-diethylphenyl)acetamide](/img/structure/B10815719.png)

![2-{(Z)-[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B10815736.png)

![2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B10815741.png)
![2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(3-ethylphenyl)acetamide](/img/structure/B10815747.png)
![2-[2-[2,5-Dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B10815754.png)
![2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B10815757.png)
![2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B10815758.png)
